An In-Depth Technical Guide to N-(2-Fluorobenzyl)oxetan-3-amine: A Molecule of Interest in Modern Drug Discovery
An In-Depth Technical Guide to N-(2-Fluorobenzyl)oxetan-3-amine: A Molecule of Interest in Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Fluorobenzyl)oxetan-3-amine stands as a compelling molecular scaffold for researchers in the field of medicinal chemistry. This guide provides a comprehensive analysis of its chemical identity, structural characteristics, and its significant potential in drug discovery programs. By integrating a fluorinated aromatic moiety with a strained oxetane ring, this compound embodies key principles of modern drug design aimed at optimizing physicochemical and pharmacokinetic properties. This document serves as a technical resource, consolidating available data and outlining robust protocols for its synthesis and characterization, thereby empowering researchers to harness its potential in the development of novel therapeutic agents.
Introduction: The Strategic Combination of Fluorobenzyl and Oxetane Moieties
The rational design of small molecule therapeutics increasingly relies on the strategic incorporation of specific structural motifs to fine-tune a compound's pharmacological profile. N-(2-Fluorobenzyl)oxetan-3-amine is a prime example of such a design, bringing together two highly valued components in contemporary medicinal chemistry: the 2-fluorobenzyl group and the oxetan-3-amine core.
The oxetane ring , a four-membered cyclic ether, has gained significant traction as a versatile building block in drug discovery.[1] Its incorporation into a molecule can lead to marked improvements in aqueous solubility, a critical factor for bioavailability. Furthermore, the oxetane moiety can enhance metabolic stability by serving as a non-labile bioisostere for more common but metabolically susceptible groups like gem-dimethyl or carbonyl functionalities.[] The inherent three-dimensionality of the oxetane ring also allows for a more effective exploration of the chemical space within a biological target's binding site.
The 2-fluorobenzyl group introduces several advantageous properties. The fluorine atom, with its high electronegativity and small size, can modulate the electronic environment of the molecule, influencing pKa and forming key interactions with biological targets.[3] Fluorine substitution is a well-established strategy to block metabolic oxidation at the benzyl position, thereby increasing the compound's half-life. The ortho-position of the fluorine atom in N-(2-Fluorobenzyl)oxetan-3-amine can also induce specific conformational preferences that may be advantageous for target binding.
This guide will delve into the chemical properties, synthesis, and characterization of N-(2-Fluorobenzyl)oxetan-3-amine, providing a foundational understanding for its application in drug discovery endeavors.
Chemical Properties and Structure
Structural and Physicochemical Data
A summary of the key chemical and computed physicochemical properties of N-(2-Fluorobenzyl)oxetan-3-amine is presented in the table below.
| Property | Value | Source |
| CAS Number | 1340533-08-5 | [1] |
| Molecular Formula | C₁₀H₁₂FNO | [1] |
| Molecular Weight | 181.21 g/mol | [1] |
| IUPAC Name | N-(2-Fluorobenzyl)oxetan-3-amine | |
| Synonyms | N-(2-Fluorobenzyl)-3-oxetanamine | [1] |
| SMILES | C1=CC=C(C(=C1)CNC2COC2)F | [1] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |
| LogP (Computed) | 1.3141 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 3 | [1] |
Structural Visualization
The two-dimensional and three-dimensional structures of N-(2-Fluorobenzyl)oxetan-3-amine are crucial for understanding its potential interactions with biological macromolecules.
Caption: 2D structure of N-(2-Fluorobenzyl)oxetan-3-amine.
Synthesis and Purification
The most direct and widely applicable method for the synthesis of N-(2-Fluorobenzyl)oxetan-3-amine is the reductive amination of oxetan-3-one with 2-fluorobenzylamine. This reaction proceeds via the in-situ formation of an iminium intermediate, which is then reduced to the target secondary amine.
Caption: Reductive amination synthesis workflow.
Detailed Experimental Protocol
Objective: To synthesize N-(2-Fluorobenzyl)oxetan-3-amine via reductive amination.
Materials:
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Oxetan-3-one (1.0 eq)
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2-Fluorobenzylamine (1.0 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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To a solution of oxetan-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorobenzylamine (1.0 eq) at room temperature.
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Stir the resulting mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
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Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
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Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford N-(2-Fluorobenzyl)oxetan-3-amine as a pure compound.
Self-Validation: The success of the synthesis can be validated at each stage. The formation of the iminium intermediate can be monitored by the disappearance of the carbonyl peak of oxetan-3-one in the IR spectrum. The final product's purity can be assessed by TLC, and its identity confirmed by the characterization methods outlined in the following section.
Characterization and Spectroscopic Profile
Due to the absence of publicly available experimental spectra for N-(2-Fluorobenzyl)oxetan-3-amine, this section provides predicted spectroscopic data based on the analysis of its structural analogues. These predictions serve as a reliable guide for researchers in confirming the identity and purity of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) are as follows:
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δ 7.20-7.40 (m, 4H): Aromatic protons of the 2-fluorobenzyl group.
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δ 4.60-4.80 (t, 2H): Methylene protons (-CH₂-) of the oxetane ring adjacent to the oxygen atom.
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δ 4.40-4.60 (t, 2H): Methylene protons (-CH₂-) of the oxetane ring adjacent to the nitrogen-bearing carbon.
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δ 3.80-4.00 (s, 2H): Benzylic protons (-CH₂-Ar).
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δ 3.60-3.80 (m, 1H): Methine proton (-CH-) of the oxetane ring.
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δ 1.80-2.20 (br s, 1H): Amine proton (-NH-).
¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts (δ) are as follows:
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δ 160.0-163.0 (d, J_CF ≈ 245 Hz): Carbon of the aromatic ring directly bonded to the fluorine atom.
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δ 128.0-132.0: Aromatic carbons.
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δ 124.0-125.0 (d): Aromatic carbon coupled to fluorine.
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δ 115.0-116.0 (d, J_CF ≈ 22 Hz): Aromatic carbon ortho to the fluorine atom.
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δ 73.0-75.0: Methylene carbons (-CH₂-) of the oxetane ring adjacent to the oxygen atom.
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δ 50.0-53.0: Benzylic carbon (-CH₂-Ar).
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δ 45.0-48.0: Methine carbon (-CH-) of the oxetane ring.
Mass Spectrometry (MS)
Electron Ionization (EI): The expected molecular ion peak (M⁺) would be at m/z = 181. Key fragmentation patterns would likely involve:
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α-cleavage: Loss of the 2-fluorobenzyl radical to give a fragment at m/z = 72, or loss of the oxetanyl radical to give a fragment at m/z = 108.
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Benzylic cleavage: Formation of the fluorotropylium cation at m/z = 109.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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N-H stretch: A weak to medium band around 3300-3400 cm⁻¹.
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C-H stretch (aromatic): Bands above 3000 cm⁻¹.
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C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
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C=C stretch (aromatic): Bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
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C-O-C stretch (ether): A strong band in the region of 1100-1150 cm⁻¹.
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C-N stretch: A medium to weak band in the region of 1200-1250 cm⁻¹.
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C-F stretch: A strong band in the region of 1200-1250 cm⁻¹.
Applications in Drug Discovery and Future Perspectives
N-(2-Fluorobenzyl)oxetan-3-amine is a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility stems from the advantageous properties conferred by both the oxetane and fluorobenzyl moieties.
Potential Therapeutic Areas:
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Oncology: The incorporation of oxetanes has been shown to improve the anticancer activity of various compounds.
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Neuroscience: The modulation of physicochemical properties by the oxetane and fluoro-substituents can be beneficial for developing CNS-penetrant drugs.
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Infectious Diseases: The structural features of this compound make it an interesting scaffold for the development of novel antibacterial and antiviral agents.
Future Directions:
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Synthesis of Analogue Libraries: The straightforward synthesis allows for the rapid generation of a library of analogues with different substitution patterns on the aromatic ring, enabling detailed structure-activity relationship (SAR) studies.
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Biological Screening: Screening of N-(2-Fluorobenzyl)oxetan-3-amine and its derivatives against a wide range of biological targets is warranted to uncover novel therapeutic applications.
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Advanced Formulation: Investigation into novel formulation strategies could further enhance the bioavailability and therapeutic efficacy of drug candidates derived from this scaffold.
Conclusion
N-(2-Fluorobenzyl)oxetan-3-amine represents a strategically designed molecule that holds significant promise for medicinal chemistry and drug discovery. Its synthesis is readily achievable through established reductive amination protocols, and its characterization can be confidently performed using standard spectroscopic techniques. The unique combination of a solubility-enhancing and metabolically robust oxetane ring with a bioavailability-modulating 2-fluorobenzyl group makes this compound an attractive starting point for the development of the next generation of therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to explore the full potential of this valuable chemical entity.
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
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Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
